4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrimidin-2-yl)benzamide
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Overview
Description
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidinyl group and a pyrimidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE typically involves the reaction of a benzamide derivative with a pyrrolidinyl and pyrimidinyl precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogenated solvents, acids, or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-DIOXO-1-PYRROLIDINYL)-N-(3-METHOXYPHENYL)BENZAMIDE
- 3-(2,5-DIOXO-1-PYRROLIDINYL)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
Uniqueness
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-PYRIMIDINYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C15H12N4O3/c20-12-6-7-13(21)19(12)11-4-2-10(3-5-11)14(22)18-15-16-8-1-9-17-15/h1-5,8-9H,6-7H2,(H,16,17,18,22) |
InChI Key |
QTKLNPRUSBSNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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